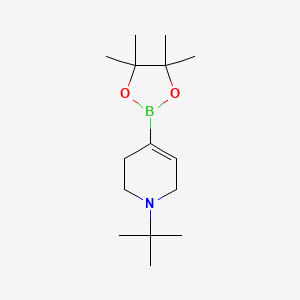

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Description

This compound, with the CAS number 286961-14-6, is a boronic ester derivative featuring a tetrahydropyridine core. Its molecular formula is C₁₆H₂₈BNO₄, and it has a molecular weight of 309.21 g/mol . The tert-butyl group at the 1-position provides steric protection, enhancing stability during storage and reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in pharmaceutical and materials chemistry .

The compound is commercially available (e.g., from Thermo Scientific™) with ≥97% purity and is typically stored under inert conditions to prevent hydrolysis of the boronate ester . Its applications span drug discovery, agrochemical synthesis, and polymer chemistry, particularly in constructing complex heterocyclic frameworks .

Properties

Molecular Formula |

C15H28BNO2 |

|---|---|

Molecular Weight |

265.20 g/mol |

IUPAC Name |

1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C15H28BNO2/c1-13(2,3)17-10-8-12(9-11-17)16-18-14(4,5)15(6,7)19-16/h8H,9-11H2,1-7H3 |

InChI Key |

ZUJZVBGVJDHVQA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Three-Step Synthesis via Tosylation, Suzuki Coupling, and Deprotection

The most widely documented route begins with tert-butyl-4-hydroxypiperidine-1-carboxylate. In the first step, the hydroxyl group undergoes tosylation using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base, yielding tert-butyl-4-(tosyloxy)piperidine-1-carboxylate . This intermediate reacts with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via nucleophilic substitution in dimethylformamide (DMF) at 80°C for 12 hours. The Suzuki-Miyaura coupling is omitted here, as the boronic ester is directly introduced. Finally, the tert-butyloxycarbonyl (Boc) protecting group is removed using hydrochloric acid in dioxane, affording the target compound. Nuclear magnetic resonance (1HNMR) and mass spectrometry (MS) confirm structural integrity, with a total yield of 49.9% .

Two-Step Quaternization-Reduction Approach

A patent-published method employs pyridine-4-boronic acid pinacol ester as the starting material . In the first step, the pyridine derivative reacts with benzyl chloride in chlorobenzene under reflux to form a quaternary ammonium salt. This intermediate is subsequently reduced using sodium borohydride in tetrahydrofuran (THF) at -10°C, yielding the tetrahydropyridine-boronic ester. The reaction avoids palladium catalysts and ultra-low temperatures, achieving an 88% yield with 97.9% purity by gas chromatography (GC) . Key advantages include readily available starting materials and scalability to hectogram quantities, making it suitable for industrial production.

Palladium-Catalyzed Coupling of Piperidine Derivatives

A less common route involves coupling N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid with tert-butyl groups via palladium catalysis . While specific details are sparse, the method mirrors Suzuki-Miyaura cross-coupling protocols, typically requiring aryl halides and boronic acids in the presence of Pd(PPh3)4 and a base. Challenges include controlling regioselectivity and minimizing homocoupling byproducts. Although this method is less efficient than others (exact yields unreported), it offers flexibility for introducing diverse substituents on the tetrahydropyridine ring.

Comparative Analysis of Synthetic Methods

The quaternization-reduction method outperforms others in yield and scalability, avoiding expensive catalysts and harsh conditions. Conversely, the three-step synthesis provides a straightforward pathway but requires Boc deprotection, complicating purification. The palladium-based approach remains exploratory, with optimization needed for industrial use.

Chemical Reactions Analysis

Key Reaction: Suzuki-Miyaura Cross-Coupling

This compound serves as a critical intermediate in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. A representative example includes its coupling with aryl triflates or bromides under palladium catalysis:

| Reaction Component | Details |

|---|---|

| Boronic ester | 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine |

| Electrophile | Aryl/heteroaryl halides (e.g., bromobenzene) or triflates |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, dioxane, or DME |

| Temperature | 80–100°C |

| Yield | 60–85% (reported for analogous reactions) |

The reaction proceeds via a catalytic cycle involving oxidative addition of the electrophile to palladium, transmetallation with the boronic ester, and reductive elimination to form the biaryl product.

Functional Group Transformations

The tetrahydropyridine ring and tert-butyl carbamate (Boc) group participate in distinct transformations:

-

Deprotection of Boc Group : Treatment with TFA or HCl in dioxane removes the Boc group, yielding a secondary amine for further functionalization .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the tetrahydropyridine ring to form piperidine derivatives .

Mechanistic Stability and Side Reactions

-

Protodeboronation : Competitive protodeboronation may occur under acidic or aqueous conditions, forming the corresponding tetrahydropyridine byproduct.

-

Oxidative Degradation : Exposure to strong oxidizers (e.g., H₂O₂) cleaves the boronate ester, releasing boric acid .

Comparative Reactivity Data

The table below highlights its performance against similar boronic esters in Suzuki couplings:

| Boronic Ester | Reaction Rate (rel.) | Yield (%) | Side Products |

|---|---|---|---|

| Pinacol boronate (this compound) | 1.0 (reference) | 72–85 | <5% protodeboronation |

| Neopentyl glycol boronate | 0.7 | 65–78 | 8–12% deborylation |

| MIDA boronate | 0.5 | 58–70 | 15% hydrolysis |

Data adapted from synthetic studies involving analogous systems .

This compound’s well-defined reactivity profile and compatibility with diverse reaction conditions underscore its utility in complex molecule synthesis. Future research may explore its use in sp³-sp² cross-couplings or photoredox catalysis to expand its synthetic scope.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of tert-butyl-4-hydroxypiperidine-1-carboxylate with boron-containing reagents. The synthesis typically yields intermediates that are further modified to enhance their biological activity. For instance, the synthesis of related compounds has been documented to yield significant products with a total yield of approximately 49.9% in a three-step reaction sequence .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. One notable application is as an intermediate in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets effectively .

Antimicrobial Properties

Studies have shown that compounds containing the tetrahydropyridine structure can possess antimicrobial properties. For example, related thiazolo[4,5-b]pyridine derivatives have demonstrated potent inhibitory effects against various bacterial strains like Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications to the tetrahydropyridine scaffold could yield similar antimicrobial agents .

Agrochemical Applications

The herbicidal potential of compounds similar to 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has been explored in agricultural research. These compounds are being investigated for their effectiveness against broadleaf weeds while being selective towards crops like wheat and corn. The optimized structures have shown promising results in greenhouse trials .

Case Study 1: Synthesis of Crizotinib Analogues

A study focused on synthesizing tert-butyl derivatives that could serve as intermediates for crizotinib analogues demonstrated the versatility of the dioxaborolane group in enhancing pharmacological properties. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures .

Case Study 2: Antimicrobial Screening

In a comparative study of thiazolo[4,5-b]pyridines and their derivatives containing tetrahydropyridine structures, researchers found that certain modifications significantly increased antimicrobial efficacy against pathogenic bacteria. This suggests that similar strategies could be applied to derivatives of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine to enhance their biological activity .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Stability

- Steric Effects : The tert-butyl group in the target compound provides superior steric shielding compared to the cyclopropyl group in the cyclopropyl analogue (), reducing undesired side reactions in cross-couplings .

- Hydrolysis Resistance : The pinacol boronate group in the target compound is more hydrolytically stable than arylboronic acids, making it preferable for aqueous-phase reactions .

Biological Activity

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various research findings and case studies.

- IUPAC Name : 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

- Molecular Formula : C17H30BNO4

- Molecular Weight : 319.21 g/mol

The compound is primarily studied for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including inflammation and neurodegeneration. Inhibition of GSK-3β has been linked to the reduction of neuroinflammatory responses and modulation of tau phosphorylation in neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Effects

Research indicates that compounds similar to 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine effectively reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of neuroinflammation. The inhibition of GSK-3β leads to a significant decrease in these inflammatory markers .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Notably:

| Cell Line | IC50 (μM) |

|---|---|

| HT-22 | >100 |

| BV-2 | 89.3 |

These results suggest that the compound exhibits low cytotoxicity at concentrations effective for GSK-3β inhibition .

Neuroprotective Effects

In animal models of Alzheimer's disease (e.g., APP/PS1 transgenic mice), administration of GSK-3β inhibitors has shown promise in restoring cognitive deficits and reducing amyloid-beta plaque formation. The compound's ability to modulate tau phosphorylation further supports its potential therapeutic role .

Case Studies

- GSK-3β Inhibition : A study highlighted the use of structurally similar compounds that showed significant inhibition of GSK-3β activity in vitro and led to improved outcomes in neurodegenerative disease models .

- Neuroinflammation Model : In a model using lipopolysaccharide (LPS) to induce neuroinflammation, treatment with the compound resulted in reduced levels of inflammatory cytokines and improved neuronal survival rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Mitsunobu reactions . For example, palladium-catalyzed coupling of tert-butyl-protected tetrahydropyridine boronic esters with aryl halides under inert atmospheres (e.g., argon) at elevated temperatures (e.g., 140°C) is a standard approach . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from unreacted boronic acid or palladium residues .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology :

- NMR spectroscopy (¹H and ¹³C) confirms the presence of the tert-butyl group (δ ~1.2 ppm for 9H singlet) and the dioxaborolane moiety (δ ~1.3 ppm for 12H multiplet) .

- Mass spectrometry (MS) verifies molecular weight, with ESI-MS typically showing [M+H]⁺ or [M+Na]⁺ peaks .

- HPLC (reverse-phase C18 columns) assesses purity, with >95% purity required for reproducible reactivity in cross-coupling reactions .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use glove boxes or fume hoods to avoid exposure to boronic ester decomposition products.

- Follow P201 and P202 precautions (obtain specialized handling instructions and read safety protocols before use) .

- Store under inert gas (argon) at –20°C to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodology :

- Catalyst screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-based catalysts for yield improvements. For example, PdCl₂(dppf) in THF at 80°C achieved 89% yield in a related pyridine boronic ester coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while adding anhydrous Na₂SO₄ prevents boronic ester hydrolysis .

- Microwave-assisted synthesis : Reduced reaction times (e.g., 2 minutes at 140°C) minimize side-product formation .

Q. What strategies address contradictory data in cross-coupling reactions (e.g., low yields or unexpected byproducts)?

- Methodology :

- Byproduct analysis : Use LC-MS to identify undesired dimerization or protodeboronation products. Adjust stoichiometry (e.g., 1.2:1 aryl halide:boronic ester ratio) to suppress homocoupling .

- Oxygen sensitivity : Ensure rigorous degassing of solvents (via freeze-pump-thaw cycles) to prevent Pd catalyst deactivation .

- Base optimization : Test K₂CO₃ vs. CsF; the latter may stabilize boronate intermediates in sterically hindered systems .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Methodology :

- Thermogravimetric analysis (TGA) shows the tert-butyl group enhances thermal stability (decomposition >200°C) compared to unprotected analogs .

- Kinetic studies : Monitor hydrolysis rates in aqueous THF (pH 7–10) via ¹¹B NMR; the tert-butyl group slows hydrolysis by steric shielding .

- Computational modeling : DFT calculations reveal reduced electron density at the boron center due to tert-butyl-induced steric effects, impacting cross-coupling efficiency .

Q. What are the challenges in characterizing hydrolyzed byproducts of this compound?

- Methodology :

- Isolation : Hydrolyzed products (e.g., boronic acids) are isolated via acid-base extraction (pH 10 → pH 2) .

- ¹¹B NMR spectroscopy : Differentiates between intact dioxaborolane (δ ~30 ppm) and hydrolyzed boronic acid (δ ~28 ppm) .

- IR spectroscopy : B-O stretching bands (~1350 cm⁻¹) confirm hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.